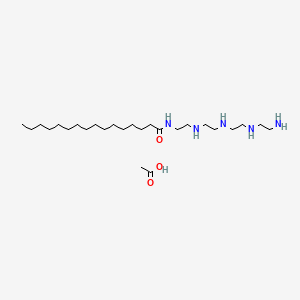
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an alanine backbone, which is modified by the addition of an acetyl group and a 2,4-dichlorophenylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- typically involves the acetylation of alanine followed by the introduction of the 2,4-dichlorophenylthio group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,4-dichlorophenylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- Alanine, N-acetyl-3-((3,4-dichlorophenyl)thio)-
- Alanine, N-acetyl-3-((2,3-dichlorophenyl)thio)-
Uniqueness
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
959-49-9 |
|---|---|
Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-9(11(16)17)5-18-10-3-2-7(12)4-8(10)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
YMOFMXOVTFACEG-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



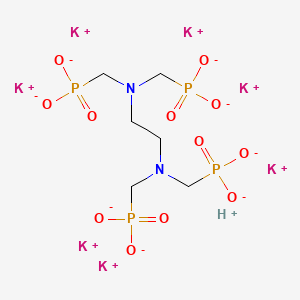

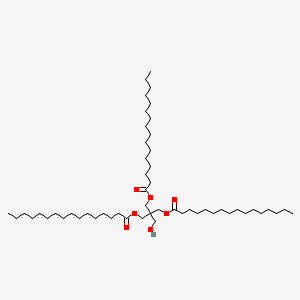
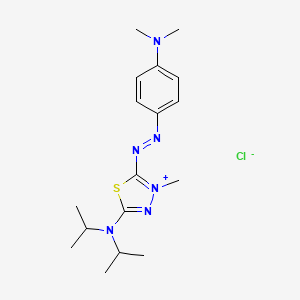
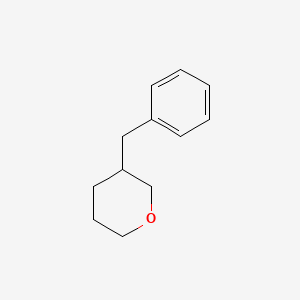



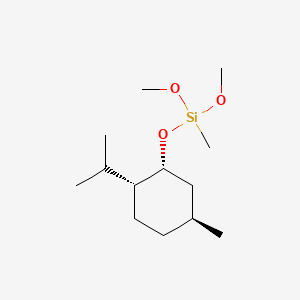
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
